molecular formula C11H6Cl2N2O B3248702 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride CAS No. 188781-14-8

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride

Cat. No.: B3248702
CAS No.: 188781-14-8
M. Wt: 253.08 g/mol
InChI Key: TXEYGJHDDSYHNN-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 2, a phenyl group at position 4, and a carbonyl chloride group at position 5 of the pyrimidine ring. It is a colorless to pale yellow crystalline solid that is stable at room temperature and insoluble in water but soluble in organic solvents such as dichloromethane and benzene .

Preparation Methods

The synthesis of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-phenylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group at position 5 by a carbonyl chloride group, resulting in the formation of the desired compound .

Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature and pressure conditions to maximize the efficiency of the process .

Chemical Reactions Analysis

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to a decrease in the production of specific metabolites or signaling molecules, ultimately affecting various cellular processes .

In the case of receptor antagonism, the compound can bind to receptors on the surface of cells, blocking the binding of natural ligands and preventing the activation of downstream signaling pathways. This can result in the modulation of cellular responses such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride can be compared with other similar compounds, such as 2-chloro-4-phenylpyrimidine and 2,4-dichloropyrimidine-5-carbonyl chloride.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various applications .

Properties

IUPAC Name

2-chloro-4-phenylpyrimidine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O/c12-10(16)8-6-14-11(13)15-9(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEYGJHDDSYHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241705
Record name 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-14-8
Record name 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188781-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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